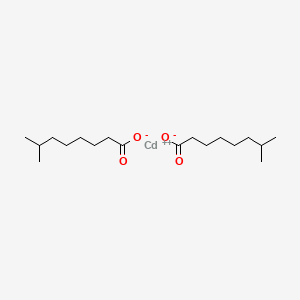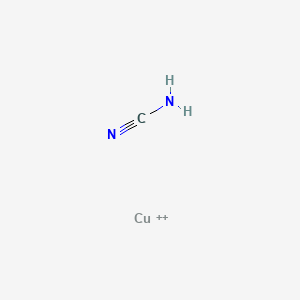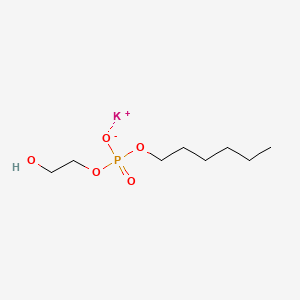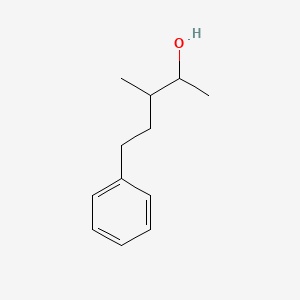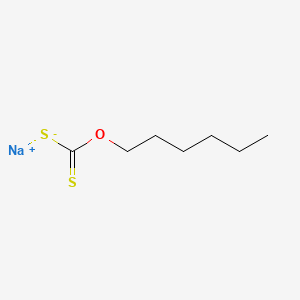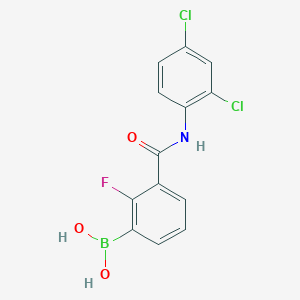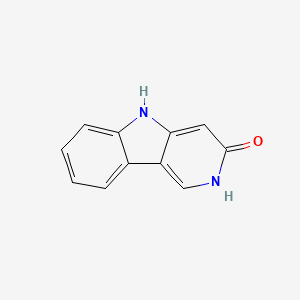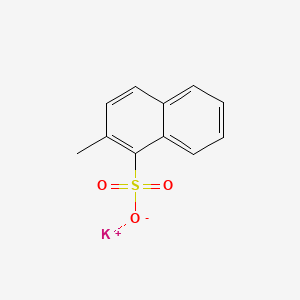
3,5-Di-tert-butyl-4-hydroxybenzyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-4-hydroxybenzyl formate is an organic compound known for its antioxidant properties. It is derived from 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol, which is a well-known antioxidant used in various applications. The compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a benzyl formate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl formate typically involves the esterification of 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-4-hydroxybenzyl formate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The tert-butyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
Reduction: The major product is 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-4-hydroxybenzyl formate has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Employed in the stabilization of fuels and lubricants to enhance their shelf life.
Mécanisme D'action
The antioxidant properties of 3,5-Di-tert-butyl-4-hydroxybenzyl formate are attributed to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its effectiveness as an antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 2,6-Di-tert-butyl-4-methylphenol (BHT)
Uniqueness
3,5-Di-tert-butyl-4-hydroxybenzyl formate is unique due to its ester functional group, which imparts different solubility and reactivity characteristics compared to its alcohol and acid counterparts. This makes it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
93156-98-0 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl formate |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)12-7-11(9-19-10-17)8-13(14(12)18)16(4,5)6/h7-8,10,18H,9H2,1-6H3 |
Clé InChI |
JAVYTICZAGNGHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


